molecular formula C11H8ClFN2 B582583 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine CAS No. 1314987-64-8

5-(3-Chloro-5-fluorophenyl)pyridin-2-amine

Cat. No.: B582583
CAS No.: 1314987-64-8
M. Wt: 222.647
InChI Key: XNVOYEYFTUNFRM-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)pyridin-2-amine is an organic compound with the chemical formula C11H8ClFN2. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in its structure makes it a valuable compound in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine typically involves the reaction of 3-chloro-5-fluoroaniline with 2-chloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-fluorophenyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridine derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of amine derivatives.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chloro-5-fluorophenyl)pyridin-2-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c12-9-3-8(4-10(13)5-9)7-1-2-11(14)15-6-7/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVOYEYFTUNFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718572
Record name 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314987-64-8
Record name 5-(3-Chloro-5-fluorophenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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